molecular formula C11H17N5O8P+ B10777217 7-Methylguanosine 5'-phosphate CAS No. 47442-17-1

7-Methylguanosine 5'-phosphate

Cat. No.: B10777217
CAS No.: 47442-17-1
M. Wt: 378.26 g/mol
InChI Key: AOKQNZVJJXPUQA-KQYNXXCUSA-O
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Description

7-Methylguanosine 5’-phosphate is a modified nucleoside that plays a crucial role in the regulation of gene expression. It is a component of the 5’ cap structure of eukaryotic messenger RNA (mRNA), which is essential for mRNA stability, splicing, and translation. The presence of 7-Methylguanosine 5’-phosphate at the 5’ end of mRNA protects it from degradation and facilitates the initiation of protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylguanosine 5’-phosphate typically involves the alkylation of guanosine at the N7 position. This can be achieved using alkyl iodide, bromide, or chloride under mild conditions . The reaction conditions are carefully controlled to ensure the selective methylation of the guanine ring.

Industrial Production Methods: Industrial production of 7-Methylguanosine 5’-phosphate often employs enzymatic approaches. These methods utilize nucleoside triphosphates (NTPs) and RNA-processing enzymes to produce the desired compound . The enzymatic methods are preferred for their efficiency and specificity.

Chemical Reactions Analysis

Types of Reactions: 7-Methylguanosine 5’-phosphate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the methyl group or the ribose moiety.

    Reduction: Less common but can occur under specific conditions.

    Substitution: The methyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride.

    Substituting Agents: Alkyl halides for further alkylation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 7-methylguanine derivatives, while substitution can yield various alkylated guanosine compounds .

Scientific Research Applications

7-Methylguanosine 5’-phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methylguanosine 5’-phosphate involves its role in the mRNA cap structure. It binds to the eukaryotic translation initiation factor 4E (eIF4E), facilitating the binding of the ribosome to the mRNA and promoting the initiation of protein synthesis . This interaction is crucial for the stability and translation of mRNA, impacting various cellular processes.

Comparison with Similar Compounds

Uniqueness: 7-Methylguanosine 5’-phosphate is unique due to its specific role in the mRNA cap structure, which is essential for mRNA stability and translation. Its selective methylation at the N7 position distinguishes it from other similar compounds, making it a critical component in gene expression regulation .

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N5O8P/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(24-10)2-23-25(20,21)22/h3-4,6-7,10,17-18H,2H2,1H3,(H4-,12,13,14,19,20,21,22)/p+1/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKQNZVJJXPUQA-KQYNXXCUSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O8P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80906399
Record name 6-Hydroxy-2-imino-7-methyl-9-(5-O-phosphonopentofuranosyl)-3,9-dihydro-2H-purin-7-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80906399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7-Methylguanosine 5'-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059612
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

10162-58-0, 47442-17-1
Record name 6-Hydroxy-2-imino-7-methyl-9-(5-O-phosphonopentofuranosyl)-3,9-dihydro-2H-purin-7-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80906399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methyl-5′-guanylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5SL28EU5R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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